2-(2-Bromophenyl)quinazoline
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Overview
Description
2-(2-Bromophenyl)quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 2-position of the phenyl ring in this compound adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Transition-Metal-Catalyzed Reactions: One common method involves the use of copper(I) as a catalyst.
Microwave-Assisted Reactions: This method utilizes microwave irradiation to accelerate the reaction between 2-aminobenzophenones and benzylamines, leading to the formation of quinazolines under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale transition-metal-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Oxidation and Reduction Reactions: Quinazolines can be oxidized or reduced under specific conditions to yield different derivatives with altered biological activities.
Common Reagents and Conditions:
Copper Catalysts: Used in substitution reactions.
Oxidizing Agents: Such as iodine or o-iodoxybenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced quinazoline derivatives with potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The bromine atom enhances its binding affinity to these targets, leading to increased biological activity.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)quinolines: Known for their antimicrobial activity.
2-(Indole-3-yl)-thiochroman-4-ones: Exhibits good antifungal activity.
Indolo[1,2-c]quinazoline: Possesses significant antimicrobial properties.
Uniqueness: 2-(2-Bromophenyl)quinazoline stands out due to the presence of the bromine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy .
Properties
Molecular Formula |
C14H9BrN2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
InChI Key |
CVCQEEBVELXMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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